1,4-Diazaspiro[5.5]undecan-3-one
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Overview
Description
1,4-Diazaspiro[5.5]undecan-3-one is a spirocyclic compound with a unique structure that features a spiro junction between a piperidine and a pyrrolidine ring. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of disorders involving abnormal cellular proliferation .
Mechanism of Action
Target of Action
It is noted that this compound and its analogues are useful in the preparation of pharmaceutical compounds for the treatment of disorders involving abnormal cellular proliferation .
Pharmacokinetics
It is noted that the compound has good stability , which may influence its bioavailability and pharmacokinetic profile.
Action Environment
It is noted that the compound has good stability , which suggests that it may be resistant to various environmental conditions.
Biochemical Analysis
Biochemical Properties
The compound has a density of 1.1±0.1 g/cm3. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
For instance, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been reported to inhibit METTL3, a protein complex involved in RNA modifications, and reduce the m6A/A level of polyadenylated RNA in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecan-3-one typically involves the reduction and cyclization of specific precursor compounds. One common method includes the reduction of a compound of Formula III with a reducing agent, followed by cyclization . The reducing agents used can vary, including zinc, platinum (IV) oxide in the presence of hydrogen gas, Raney nickel in the presence of hydrogen gas, iron, and samarium diiodide . The reaction conditions often involve the use of solvents such as water or a mixture of water and acetone, and the reactions are conducted at temperatures ranging from 15°C to 35°C .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like zinc or iron.
Cyclization: This involves the formation of the spirocyclic structure from precursor compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reducing Agents: Zinc, platinum (IV) oxide, Raney nickel, iron, samarium diiodide.
Solvents: Water, acetone.
Temperatures: 15°C to 35°C.
Major Products
The major products formed from these reactions include various analogues of this compound, which are useful in the preparation of pharmaceutical compounds .
Scientific Research Applications
1,4-Diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with potential antiviral activity.
Uniqueness
1,4-Diazaspiro[5.5]undecan-3-one is unique due to its specific spirocyclic structure and its ability to inhibit cyclin-dependent kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJTTZSJNTXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547757-91-4 |
Source
|
Record name | 1, 4-DIAZASPIRO [5.5]UNDECAN-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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